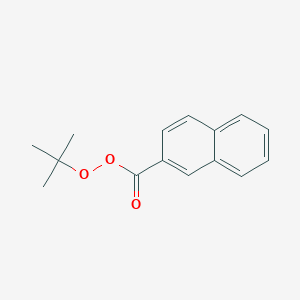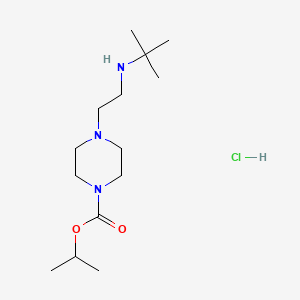
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . . This compound is characterized by its peroxycarboxylic acid ester functional group, which is known for its reactivity in various chemical processes.
Preparation Methods
The synthesis of 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester typically involves the reaction of 2-naphthoic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The peroxycarboxylic acid ester group can participate in oxidation reactions, often leading to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols or hydrocarbons.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester involves its ability to generate reactive oxygen species (ROS) through the decomposition of the peroxycarboxylic acid ester group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester include:
2-Naphthoic acid: A noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor with applications in neuroscience research.
tert-Butyl hydroperoxide: A common oxidizing agent used in organic synthesis.
Naphthalene derivatives: Various substituted naphthalenes with different functional groups that exhibit unique reactivities and applications.
The uniqueness of this compound lies in its peroxycarboxylic acid ester group, which imparts distinct oxidative properties and reactivity compared to other naphthalene derivatives.
Properties
CAS No. |
34304-74-0 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
tert-butyl naphthalene-2-carboperoxoate |
InChI |
InChI=1S/C15H16O3/c1-15(2,3)18-17-14(16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
InChI Key |
ORZCLEADDZQQRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)


![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)


